Cas no 526218-22-4 (2-fluoro-5-nitro-benzoic acid tert-butyl ester)

2-Fluoro-5-nitro-benzoic acid tert-butyl ester is a fluorinated aromatic ester with a nitro substituent, offering versatility as an intermediate in organic synthesis. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions. The electron-withdrawing nitro and fluoro groups make it valuable for electrophilic aromatic substitution and nucleophilic displacement reactions. Its structural features are advantageous in pharmaceutical and agrochemical research, particularly for constructing complex molecules requiring precise functionalization. The compound’s crystalline solid form ensures ease of handling and storage. Suitable for use in controlled reactions, it provides a reliable building block for derivatization in medicinal chemistry and material science applications.
2-fluoro-5-nitro-benzoic acid tert-butyl ester structure
526218-22-4 structure
Product Name:2-fluoro-5-nitro-benzoic acid tert-butyl ester
CAS No:526218-22-4
MF:C11H12FNO4
MW:241.215686798096
MDL:MFCD06658387
CID:937213
PubChem ID:22380964
Update Time:2025-06-11

2-fluoro-5-nitro-benzoic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-nitro-benzoic acid tert-butyl ester
    • TERT-BUTYL 2-FLUORO-5-NITROBENZOATE
    • AB1290
    • tert-butyl 2-fluoranyl-5-nitro-benzoate
    • MFCD06658387
    • 2-fluoro-5-nitrobenzoic acid tert-butyl ester
    • TERT-BUTYL2-FLUORO-5-NITROBENZOATE
    • MB03941
    • 526218-22-4
    • Benzoic acid, 2-fluoro-5-nitro-, 1,1-dimethylethyl ester
    • AS-44556
    • t-butyl 2-fluoro-5-nitrobenzoate
    • A829175
    • DTXSID40625291
    • AKOS013153516
    • CS-0453274
    • SCHEMBL5428356
    • DB-071559
    • tert-butyl 2-fluoro-5-nitro-benzoate
    • KTDUZCFVCPSEOM-UHFFFAOYSA-N
    • MDL: MFCD06658387
    • Inchi: 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
    • InChI Key: KTDUZCFVCPSEOM-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(=O)OC(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 241.07500
  • Monoisotopic Mass: 241.07503603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 72.12000
  • LogP: 3.21240

2-fluoro-5-nitro-benzoic acid tert-butyl ester Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-fluoro-5-nitro-benzoic acid tert-butyl ester Pricemore >>

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2-fluoro-5-nitro-benzoic acid tert-butyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:526218-22-4)2-fluoro-5-nitro-benzoic acid tert-butyl ester
Order Number:A829175
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:10
Price ($):1052.0
Email:sales@amadischem.com

Additional information on 2-fluoro-5-nitro-benzoic acid tert-butyl ester

Professional Introduction to 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester (CAS No. 526218-22-4)

2-Fluoro-5-Nitro-benzoic acid tert-butyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 526218-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both a fluoro substituent and a nitro group on a benzoic acid backbone, which is further modified by a tert-butyl ester group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The significance of 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester lies in its versatility as a building block for more complex chemical entities. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Simultaneously, the nitro group introduces reactivity that can be exploited in synthetic pathways, allowing for further functionalization. The tert-butyl ester moiety not only provides a handle for selective hydrolysis to yield the corresponding carboxylic acid but also contributes to the overall lipophilicity of the molecule, influencing its solubility and membrane permeability.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, compounds derived from nitroaromatic structures have shown promise in oncology, inflammation, and infectious diseases. The presence of both fluorine and nitro groups in 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester aligns it well with this trend, as these functional groups are frequently employed to optimize drug-like properties such as solubility, bioavailability, and target specificity. For instance, fluorinated nitroaromatics have been investigated for their potential in modulating enzyme activity and receptor binding interactions.

One of the most compelling aspects of this compound is its utility in medicinal chemistry libraries. Researchers often employ 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester as a precursor for generating diverse analogues through strategic modifications. The tert-butyl ester can be selectively removed under mild conditions, allowing access to the free carboxylic acid derivative, which can then be further functionalized via esterification, amidation, or other coupling reactions. This flexibility makes it an indispensable tool for medicinal chemists seeking to explore novel chemical spaces.

The application of computational methods has further enhanced the utility of 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester in drug discovery. High-throughput virtual screening (HTVS) and molecular docking studies have been leveraged to identify potential binding partners for this compound or its derivatives. Such computational approaches not only accelerate the identification of lead compounds but also provide insights into the structural determinants governing molecular interactions. For example, recent studies have highlighted the role of fluorine substitution in enhancing binding affinity to certain protein targets, making compounds like 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester particularly attractive for structure-based drug design.

Moreover, advances in synthetic methodologies have enabled more efficient and scalable production of 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have streamlined the synthesis process, reducing costs and improving yields. These innovations are critical for ensuring an adequate supply of high-quality starting materials for preclinical and clinical development programs.

In clinical research, derivatives of nitroaromatic compounds have demonstrated therapeutic efficacy across a spectrum of diseases. While 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester itself may not be directly administered as a drug, its structural motifs are reminiscent of molecules that have shown promise in preclinical models. For instance, fluorinated nitroaromatics have been explored for their antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Similarly, nitroaromatic derivatives have been investigated for their anti-inflammatory effects by modulating cytokine production and immune cell function.

The integration of 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester into drug discovery pipelines aligns with broader trends in precision medicine and personalized therapy. By leveraging structurally diverse compounds like this one, researchers aim to develop targeted therapies that address specific genetic or molecular profiles associated with diseases. The ability to fine-tune key functional groups such as fluorine and nitro substituents allows for the creation of molecules with tailored biological activities, paving the way for more effective patient treatments.

Future directions in the study of 2-Fluoro-5-Nitro-benzoic acid tert-butyl ester may include exploring its role in combinatorial chemistry approaches and library design. By systematically varying substituents around the benzoic acid core, researchers can generate extensive collections of analogues for screening against diverse biological targets. Additionally, investigating novel synthetic routes could further enhance accessibility and scalability while maintaining high purity standards.

In conclusion,2-Fluoro-5-Nitro-benzoic acid tert-butyl ester (CAS No. 526218-22-4) represents a significant asset in pharmaceutical research due to its structural complexity and functional versatility. Its incorporation into synthetic strategies has opened up new avenues for discovering innovative therapeutic agents across multiple therapeutic areas. As methodologies continue to evolve—both in synthesis and computational analysis—the potential applications for this compound are likely to expand even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:526218-22-4)2-fluoro-5-nitro-benzoic acid tert-butyl ester
A829175
Purity:99%
Quantity:5g
Price ($):1052.0
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